

Evolutionary Conservation of Surfactant Protein B: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SP-B

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Introduction

Surfactant protein B (**SP-B**) is a small, hydrophobic protein essential for the proper function of pulmonary surfactant, a complex mixture of lipids and proteins that lines the alveoli of the lungs.^{[1][2]} By reducing surface tension at the air-liquid interface, surfactant prevents alveolar collapse at the end of expiration, a critical process for effortless breathing.^{[1][2]} The evolutionary conservation of **SP-B** across a wide range of vertebrate species underscores its indispensable role in respiration. This technical guide provides an in-depth analysis of the evolutionary conservation of **SP-B**, detailing its genetic and structural similarities across species, the experimental protocols used to assess its conservation and function, and the signaling pathways that regulate its expression.

Data Presentation: Quantitative Analysis of SP-B Conservation

The amino acid sequence of mature **SP-B** is highly conserved across vertebrates, reflecting its critical, unchanging function. The following table summarizes the percentage identity of the mature **SP-B** protein sequence from various species compared to the human sequence. This data is crucial for understanding the evolutionary pressures on different regions of the protein and for identifying key functional domains.

Species	Common Name	UniProt Accession	Amino Acid Length	Sequence Identity to Human (%)
Homo sapiens	Human	P07988	79	100%
Bos taurus	Cow	P18653	79	88.6%
Mus musculus	Mouse	P11684	79	81.0%
Rattus norvegicus	Rat	P11685	79	79.7%
Gallus gallus	Chicken	P28906	79	63.3%
Xenopus laevis	African Clawed Frog	Q6DFV9	80	55.0%

Note: Sequence identities were calculated using multiple sequence alignment of orthologous protein sequences retrieved from the UniProt database.

Experimental Protocols

A variety of experimental techniques are employed to study the evolutionary conservation and function of surfactant protein B. Below are detailed protocols for key methodologies.

Multiple Sequence Alignment of SP-B Orthologs

Multiple sequence alignment is a fundamental technique to compare the amino acid sequences of **SP-B** from different species, highlighting conserved regions and identifying substitutions.

Protocol using Clustal Omega:

- Sequence Retrieval: Obtain the FASTA formatted amino acid sequences of **SP-B** orthologs from a protein database such as UniProt or NCBI.[\[3\]](#)
- Navigate to Clustal Omega: Access the Clustal Omega web server.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Input Sequences: Paste the FASTA sequences into the input box.[\[3\]](#)[\[4\]](#)[\[5\]](#)

- **Set Parameters:** For protein alignments, the default parameters are generally suitable. These include the Gonnet protein weight matrix, a gap opening penalty of 6 bits, and a gap extension penalty of 1 bit.
- **Run Alignment:** Submit the alignment job.
- **Analyze Results:** The output will display the aligned sequences, with conserved residues highlighted. Asterisks (*) indicate identical residues, colons (:) indicate strongly similar residues, and periods (.) indicate weakly similar residues.

Phylogenetic Analysis of the SFTPB Gene

Phylogenetic analysis of the SFTPB gene, which encodes **SP-B**, reveals the evolutionary relationships between different species based on the genetic divergence of this essential gene.

Protocol using MEGA (Molecular Evolutionary Genetics Analysis):

- **Obtain Gene Sequences:** Download the nucleotide sequences of the SFTPB gene from orthologous species from a database like NCBI GenBank.[\[6\]](#)
- **Align Sequences:** Perform a multiple sequence alignment of the nucleotide sequences using the ClustalW or MUSCLE algorithm integrated within the MEGA software.[\[5\]](#)[\[6\]](#)
- **Select Substitution Model:** Determine the best-fit nucleotide substitution model for the aligned sequences using MEGA's model selection tool. This step is crucial for the accuracy of the phylogenetic tree.
- **Construct Phylogenetic Tree:** Build the phylogenetic tree using a method such as Maximum Likelihood or Neighbor-Joining. The Maximum Likelihood method is generally preferred for its statistical robustness.
- **Bootstrap Analysis:** Perform a bootstrap analysis with at least 1000 replicates to assess the statistical support for the branches of the phylogenetic tree.
- **Visualize and Interpret Tree:** The resulting phylogenetic tree can be visualized and customized in MEGA. The branching pattern and bootstrap values indicate the evolutionary relationships and the confidence in those relationships.

Functional Assay of Surfactant Protein B using a Captive Bubble Surfactometer

The captive bubble surfactometer is a key instrument for assessing the surface activity of surfactant preparations, including those containing **SP-B**. It measures the ability of a surfactant to lower surface tension.

Detailed Protocol:

- **Sample Preparation:** Prepare a suspension of the surfactant to be tested in a suitable buffer (e.g., saline).
- **Chamber Setup:** Fill the sample chamber of the captive bubble surfactometer with the surfactant suspension. The chamber is designed to have a hydrophilic ceiling to prevent bubble adhesion.
- **Bubble Formation:** Inject a small air bubble into the chamber, which will rise and adhere to the ceiling.
- **Image Acquisition:** A camera captures the profile of the bubble.
- **Surface Tension Calculation:** The shape of the bubble is dependent on the surface tension of the surrounding liquid. Specialized software analyzes the bubble shape (height and diameter) to calculate the surface tension in real-time.^[7]
- **Dynamic Cycling:** The volume of the bubble can be cyclically changed to mimic the compression and expansion of the alveoli during breathing. This allows for the measurement of dynamic surface tension properties, including the minimum surface tension achieved upon compression.
- **Data Analysis:** The primary outcome is the minimum surface tension achieved, with lower values indicating better surfactant function.

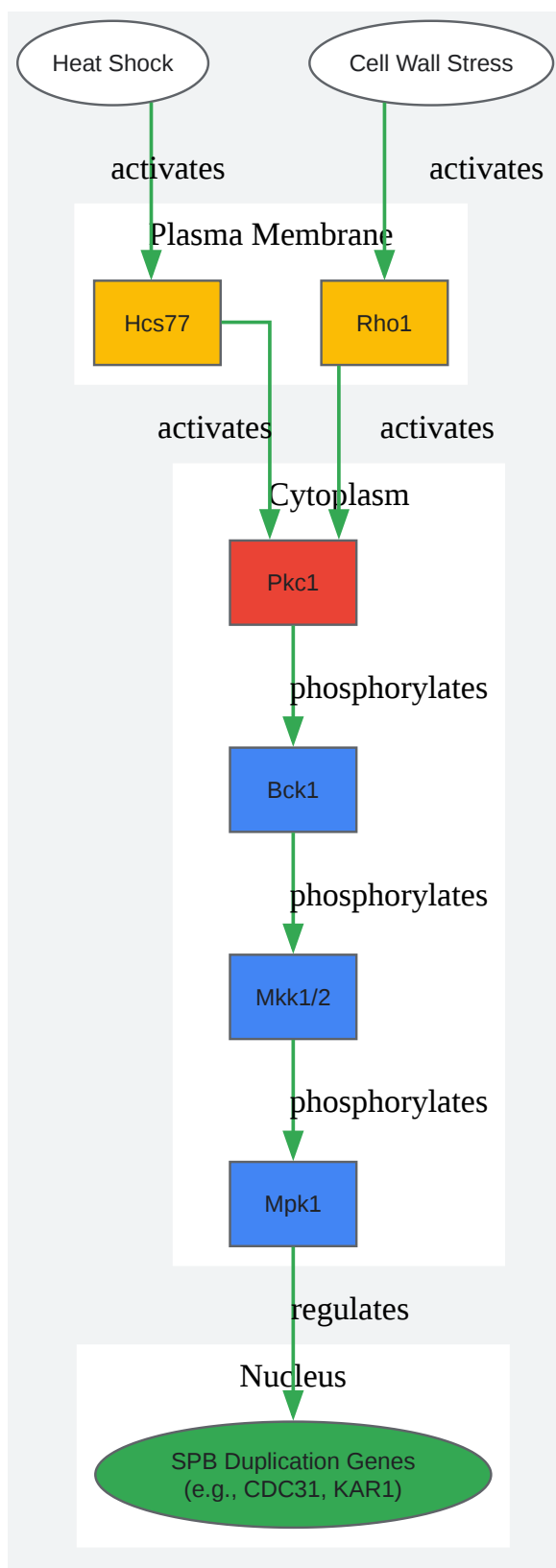
Signaling Pathways and Experimental Workflows

The expression and function of surfactant protein B are tightly regulated. The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway

and an experimental workflow.

PKC1 Signaling Pathway in Yeast and its Relation to SPB Duplication

In yeast, the Protein Kinase C (PKC1) pathway plays a role in cell wall integrity and has been shown to genetically interact with genes involved in Spindle Pole Body (SPB) duplication. While not a direct pathway for surfactant protein B in mammals, it provides a model for understanding the complex regulation of cellular components.

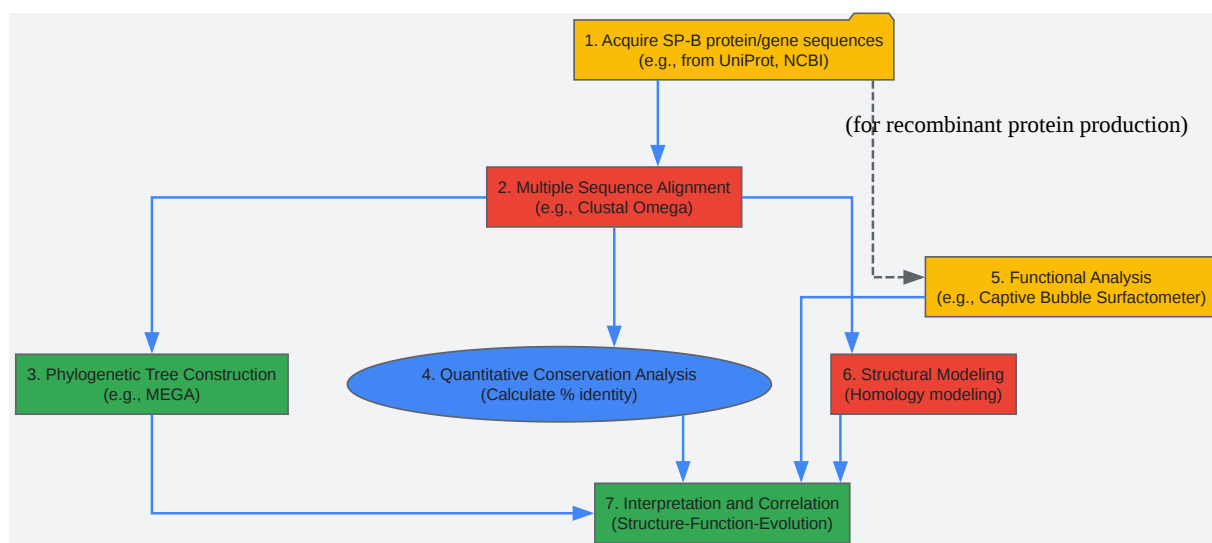


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PKC1 signaling pathway in yeast.

Experimental Workflow for Assessing SP-B Conservation and Function

This workflow outlines the key steps from sequence acquisition to functional analysis in the study of **SP-B** evolutionary conservation.



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- To cite this document: BenchChem. [Evolutionary Conservation of Surfactant Protein B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1575863#evolutionary-conservation-of-surfactant-protein-b>]

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